molecular formula C13H8Cl2O2 B1616372 3,5-Dichloro-2-hydroxybenzophenone CAS No. 7396-92-1

3,5-Dichloro-2-hydroxybenzophenone

Cat. No.: B1616372
CAS No.: 7396-92-1
M. Wt: 267.1 g/mol
InChI Key: KQEKLTCGLCEOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-2-hydroxybenzophenone: is an organic compound with the molecular formula C13H8Cl2O2 and a molecular weight of 267.11 g/mol . It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and a hydroxyl group on the benzene ring. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 3,5-Dichloro-2-hydroxybenzophenone often involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of chlorine atoms and the hydroxyl group.

    Oxidation Reactions: It can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as or in the presence of a catalyst like .

    Oxidation: Reagents such as or under acidic conditions.

Major Products:

    Substitution Products: Various chlorinated or brominated derivatives.

    Oxidation Products: Oxidized forms of the benzophenone structure.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-hydroxybenzophenone involves its ability to interact with various molecular targets through hydrogen bonding and electrophilic interactions . The hydroxyl group can form hydrogen bonds, while the chlorine atoms can participate in electrophilic interactions, affecting the compound’s reactivity and interactions with other molecules .

Properties

IUPAC Name

(3,5-dichloro-2-hydroxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-9-6-10(13(17)11(15)7-9)12(16)8-4-2-1-3-5-8/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEKLTCGLCEOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334975
Record name (3,5-Dichloro-2-hydroxyphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7396-92-1
Record name (3,5-Dichloro-2-hydroxyphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7396-92-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-2-hydroxybenzophenone
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-2-hydroxybenzophenone
Reactant of Route 3
Reactant of Route 3
3,5-Dichloro-2-hydroxybenzophenone
Reactant of Route 4
Reactant of Route 4
3,5-Dichloro-2-hydroxybenzophenone
Reactant of Route 5
Reactant of Route 5
3,5-Dichloro-2-hydroxybenzophenone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3,5-Dichloro-2-hydroxybenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.